2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- is a complex organic compound with a molecular formula of C15H12N2O2. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- typically involves the condensation of 5-hydroxyindole-2-one with benzylamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)-
- 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (E)-
Uniqueness
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- is unique due to its specific structural configuration and the presence of the phenylmethylamino group. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
159212-46-1 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(benzyliminomethyl)-1H-indole-2,5-diol |
InChI |
InChI=1S/C16H14N2O2/c19-12-6-7-15-13(8-12)14(16(20)18-15)10-17-9-11-4-2-1-3-5-11/h1-8,10,18-20H,9H2 |
InChI Key |
ABRYCRNFZNBJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(NC3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
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